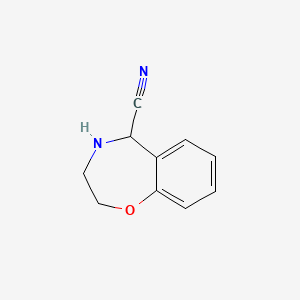

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile” is a chemical compound. It is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound with two heteroatoms, one oxygen and one nitrogen . The compound is related to 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, which has a molecular weight of 229.66 .

Synthesis Analysis

The synthesis of benzoxazepine derivatives has been achieved through various methods . One method involves the cyclization of substituted isoindole derivatives . Another method uses microwave heating to synthesize pyrimido-oxazepine analogs . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone . It was also shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines were cleaved at the N–C (5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of related compounds have been discussed .Chemical Reactions Analysis

The reaction of 2,3,4,5-tetrahydro-1,4-benzoxazepines with alkynes containing electron-withdrawing substituents has been reported . The cleavage rate depended on the electronic effects of the substituents at the C-5 atom .Applications De Recherche Scientifique

Anticancer Activity

Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine, have been synthesized and evaluated for their anticancer properties. They have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Synthesis of New Compounds

2,3,4,5-Tetrahydro-1,4-benzoxazepine has been used in the synthesis of new compounds. For instance, it has been used in the synthesis of N-β-chloro- and dialkylaminopropionyl derivatives of 3-methyl-4-aminochromane, 4-aminoflavan, 4-aminothiochromane, and some related compounds .

Reductive Ring Expansion

A preparative method has been proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .

Anxiolytic Activity

Some derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine have shown anxiolytic activity. For example, compound BIF-59 increased the number of vertical upright postures, which is a sign of reduced anxiety .

Pharmacological Properties

With a view to testing their pharmacological properties, syntheses have been effected of N-β-chloro- and dialkylaminopropionyl derivatives of 2,3,4,5-tetrahydro-1,5-benzoxazepine .

Synthesis of Indole Systems

These compounds have been converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGDJOODLGTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)

![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)